Methyl 4-amino-3,5-dinitrobenzoate
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Overview
Description
Methyl 4-amino-3,5-dinitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an amino group and two nitro groups attached to a benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3,5-dinitrobenzoate can be synthesized through a multi-step process starting from 3,5-dinitrobenzoic acid. The typical synthetic route involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a metal catalyst, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, nitric acid.
Nucleophiles: Ammonia, alkylamines.
Major Products Formed
Reduction: Formation of methyl 4,3,5-triaminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
Methyl 4-amino-3,5-dinitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-amino-3,5-dinitrobenzoate involves its interaction with biological targets, leading to its observed effects. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane of fungi, leading to cell lysis and death . The compound’s nitro groups play a crucial role in its mechanism of action, as they can undergo redox reactions that generate reactive intermediates, which interact with cellular components .
Comparison with Similar Compounds
Methyl 4-amino-3,5-dinitrobenzoate can be compared with other similar compounds, such as:
Methyl 3,5-dinitrobenzoate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
4-Methylanilinium 3,5-dinitrobenzoate: Contains a methylanilinium group instead of a methyl ester, which affects its solubility and reactivity.
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-amino-3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMURBICUSFNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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